3,5-Hexadienoic acid, 4-methyl-
Description
Nomenclature and Structural Context within Conjugated Dienoid Carboxylic Acids
3,5-Hexadienoic acid, 4-methyl- belongs to the class of organic compounds known as carboxylic acids, specifically unsaturated fatty acids. ontosight.ai Its systematic IUPAC name is (3Z)-4-methylhexa-3,5-dienoic acid. nih.govnih.govebi.ac.uk The structure consists of a six-carbon chain containing a carboxylic acid group (-COOH) at one end. ontosight.ai The key feature is the presence of two carbon-carbon double bonds at the 3rd and 5th positions, which are in conjugation (alternating single and double bonds). ontosight.aiatamanchemicals.com A methyl group (-CH3) is substituted at the 4th carbon position. ontosight.ai
This conjugated system of double bonds is a defining characteristic of dienoic acids and is responsible for much of their chemical reactivity and electronic properties. atamanchemicals.com Conjugated dienes are known to be more stable than their non-conjugated counterparts due to the delocalization of π-electrons across the single bond separating the double bonds. youtube.com
Table 1: Compound Nomenclature
| Common Name | IUPAC Name |
| 3,5-Hexadienoic acid, 4-methyl- | (3Z)-4-methylhexa-3,5-dienoic acid |
Significance of the 4-Methyl Substitution in Dienoic Acid Frameworks
The presence of a methyl group at the 4-position of the hexadienoic acid framework has a notable impact on the molecule's properties and biological function. In organic reactions, alkyl groups like methyl are electron-donating. masterorganicchemistry.com This electronic effect can influence the reactivity of the conjugated diene system. For instance, the electron-donating nature of the methyl group can increase the electron density of the diene, potentially affecting its reactivity in cycloaddition reactions like the Diels-Alder reaction. masterorganicchemistry.com
From a biological perspective, the 4-methyl substitution is crucial for its role as a semiochemical. Research has identified (3Z)-4-methyl-3,5-hexadienoic acid as a volatile compound produced by males of the gall-forming fruit flies Urophora cardui and Urophora stylata. researchgate.net In this context, the specific placement and stereochemistry of the methyl group are likely critical for its recognition by the insects' olfactory receptors, highlighting the high degree of specificity in chemical communication in nature. researchgate.netrsc.org
Historical Perspectives and Current Research Directions for the Compound
The study of dienoic acids has a rich history, with early research focusing on naturally occurring fatty acids like linoleic acid. nih.govnih.gov However, specific investigation into 3,5-Hexadienoic acid, 4-methyl- is more recent and has been driven by its discovery as a natural product with a specific ecological role.
The primary and most detailed research on this compound has been in the field of chemical ecology. It was identified as the sole volatile component in the rectal ampulla of male Urophora fruit flies. researchgate.net Initial hypotheses suggested it might function as an arrestant pheromone for females, but subsequent bioassays did not support this, instead hinting at a possible role in mediating territorial interactions between males. researchgate.net
Current research directions for 3,5-Hexadienoic acid, 4-methyl- are largely centered on further elucidating its precise biological function in the chemical communication of Urophora species. researchgate.netcambridge.org This includes understanding the biosynthetic pathways leading to its production in the insects and its exact role in their behavior and life cycle. researchgate.net Furthermore, the potential for its synthetic analogues to be used in pest management strategies, such as monitoring or disrupting the mating of these agricultural pests, remains an area of interest. nih.govjabonline.in
Scope and Delimitation of Academic Inquiry on 3,5-Hexadienoic acid, 4-methyl-
Academic inquiry into 3,5-Hexadienoic acid, 4-methyl- is currently well-defined and focused. The primary area of investigation is its role as a semiochemical, specifically a potential pheromone, in the chemical ecology of Urophora fruit flies. researchgate.netcambridge.org This research involves techniques from analytical chemistry for its identification and quantification, as well as behavioral biology to determine its function. researchgate.net
The synthesis of this compound and its stereoisomers is also a relevant area of academic pursuit, as it provides the necessary standards for identification and material for biological assays. rsc.org Synthetic organic chemistry provides the tools to construct this molecule with precise control over the stereochemistry of the double bonds and the chiral center (if applicable), which is crucial for studying its biological activity. mdpi.comresearchgate.net
The scope of inquiry is currently limited to these areas. While conjugated dienoic acids, in general, have broader applications in polymer chemistry and as intermediates in organic synthesis, there is no specific research to date that extensively explores 3,5-Hexadienoic acid, 4-methyl- for these purposes. atamanchemicals.com The focus remains on its unique biological role, which dictates the current boundaries of academic investigation.
Table 2: Key Research Findings on 3,5-Hexadienoic acid, 4-methyl-
| Research Area | Key Finding |
| Natural Occurrence | Identified as a volatile compound in male Urophora cardui and Urophora stylata fruit flies. researchgate.net |
| Biological Function | Hypothesized to function as a pheromone, potentially involved in male-male territorial interactions. researchgate.net |
| Synthesis | General stereoselective methods for dienoic acid synthesis, such as the Wittig reaction and metal-catalyzed cross-coupling reactions, are applicable. mdpi.commdpi.comwikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.comlibretexts.org |
| Chemical Properties | The 4-methyl group is an electron-donating substituent that can influence the reactivity of the conjugated diene system. masterorganicchemistry.com |
Structure
3D Structure
Properties
IUPAC Name |
(3E)-4-methylhexa-3,5-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h3-4H,1,5H2,2H3,(H,8,9)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUYPWNVMSXEQU-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(=O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC(=O)O)/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87668-09-5 | |
| Record name | 3,5-Hexadienoic acid, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087668095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Strategic Approaches for 3,5 Hexadienoic Acid, 4 Methyl
Direct Synthesis Pathways for 3,5-Hexadienoic acid, 4-methyl-
Direct synthesis aims to construct the carbon skeleton and introduce the carboxylic acid functionality in a streamlined manner. Key approaches include stereoselective reactions that dictate the geometry of the final product.
Stereoselective Condensation Reactions
Condensation reactions are a fundamental tool in organic synthesis for forming carbon-carbon bonds. In the context of 3,5-Hexadienoic acid, 4-methyl-, these reactions can be designed to control the stereochemical outcome.
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.comthermofisher.com The reaction typically proceeds through nucleophilic addition followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The Doebner modification of this reaction uses pyridine as a solvent and allows for condensation with compounds where one of the activating groups is a carboxylic acid, which is often followed by decarboxylation. wikipedia.orgorganic-chemistry.org
The Claisen condensation, conversely, involves the reaction between two ester molecules, or an ester and a carbonyl compound, in the presence of a strong base to form a β-keto ester or a β-diketone. youtube.comvanderbilt.edu
A hypothetical pathway for the synthesis of a related structure could involve the condensation of an appropriate aldehyde with a dicarbonyl compound like a glutaconate derivative, which possesses acidic α-hydrogens, to form a new carbon-carbon double bond. The selection of starting materials, catalysts, and reaction conditions would be critical to control the stereoselectivity of the resulting double bonds.
Approaches for (3E)-4-methyl-3,5-hexadienoic acid Synthesis
A documented approach to a key precursor of the (3E)-isomer involves a multi-step synthesis starting from 3-methylpenta-1,4-diene. This method yields (E)-4-methylhexa-3,5-dien-1-ol, which can then be oxidized to the target carboxylic acid. researchgate.net
The key steps in the synthesis of the alcohol precursor are:
Deprotonation: 3-methylpenta-1,4-diene is deprotonated using a strong base such as butyllithium (BuLi).
Alkylation: The resulting anion is then alkylated with an electrophile, in this case, paraformaldehyde.
researchgate.netmdpi.com-Sigmatropic Shift: An in-situ metal counterion exchange promotes an oxy-anion accelerated researchgate.netmdpi.com-sigmatropic shift, which stereoselectively forms the (E)-alkene geometry. researchgate.net
Following the synthesis of (E)-4-methylhexa-3,5-dien-1-ol, a subsequent oxidation step is required to convert the primary alcohol into a carboxylic acid, thereby yielding (3E)-4-methyl-3,5-hexadienoic acid. Standard oxidation reagents for this type of transformation include Jones reagent (chromium trioxide in sulfuric acid) or pyridinium chlorochromate (PCC) followed by further oxidation.
| Step | Reactant | Reagent(s) | Intermediate/Product |
| 1 | 3-methylpenta-1,4-diene | 1. BuLi 2. Paraformaldehyde | (E)-4-methylhexa-3,5-dien-1-ol |
| 2 | (E)-4-methylhexa-3,5-dien-1-ol | Oxidation Agent (e.g., Jones Reagent) | (3E)-4-methyl-3,5-hexadienoic acid |
Methodologies for (3Z)-4-methyl-3,5-hexadienoic acid Synthesis
While specific methodologies for the direct synthesis of (3Z)-4-methyl-3,5-hexadienoic acid are not explicitly detailed in the available research, general strategies for the stereoselective synthesis of Z-dienoic acids can be considered. Modern synthetic methods have been developed for creating unsaturated acids with Z-double bonds, often employing transition metal catalysis.
One such approach is the titanium-catalyzed cross-cyclomagnesiation of 1,2-dienes. This method has been used to effectively synthesize a range of dienoic acids containing a 1Z,5Z-diene moiety with high selectivity. researchgate.net The process involves reacting terminal aliphatic and oxygen-containing 1,2-dienes with a Grignard reagent in the presence of a titanocene dichloride (Cp2TiCl2) catalyst. researchgate.net Similar strategies utilizing zirconium-based catalysts for the cyclomagnesiation of N-containing 1,2-dienes have also been reported. researchgate.net These methods, while not directly applied to 3,5-Hexadienoic acid, 4-methyl-, represent a potential pathway for achieving the desired Z-stereochemistry through careful selection of substrates and catalytic systems. researchgate.netmdpi.comresearchgate.netmdpi.com
Synthesis of Key Derivatives and Analogs of 3,5-Hexadienoic acid, 4-methyl-
The synthesis of derivatives, particularly esters, is crucial for modifying the properties of the parent acid and for its application in further chemical transformations.
Esterification Reactions: Formation of Alkyl 4-methyl-3,5-hexadienoates
Alkyl 4-methyl-3,5-hexadienoates are typically synthesized from the parent carboxylic acid through esterification. The most common method for this transformation is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
The general mechanism for Fischer esterification proceeds as follows:
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water.
Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product.
The reaction is an equilibrium process. To drive the reaction toward the formation of the ester, it is common to use a large excess of the alcohol or to remove water from the reaction mixture as it is formed, for instance, by azeotropic distillation.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 3,5-Hexadienoic acid, 4-methyl- | Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄, HCl) | Alkyl 4-methyl-3,5-hexadienoate |
Chiral Synthesis Featuring Dienic Acid Moieties (e.g., 2-amino-(E)-3,5-hexadienoic acid)
The asymmetric synthesis of α-amino acids is a cornerstone of modern organic chemistry, crucial for the development of pharmaceuticals and biologically active peptides. While a specific documented synthesis for 2-amino-(E)-3,5-hexadienoic acid is not detailed in readily available literature, established strategic approaches for creating chiral amino acids can be applied. One prominent method involves the use of chiral Ni(II) complexes derived from Schiff bases and amino acids like proline. These complexes serve as chiral templates, allowing for the asymmetric synthesis of tailor-made amino acids.
This strategy typically involves the alkylation of a glycine-derived Schiff base complex, where the stereochemical outcome is directed by the chiral ligand. For a target like 2-amino-(E)-3,5-hexadienoic acid, a suitable electrophile would be a 1-halo-2-methyl-1,3-pentadiene derivative. The reaction's success hinges on the high stereoselectivity imparted by the nickel complex, which can be recycled, making the process efficient. nih.gov Dynamic kinetic resolution is another powerful technique employed in this area for the synthesis of non-proteinogenic amino acids. nih.gov Enzymatic asymmetric synthesis represents another powerful strategy, utilizing enzymes for processes like the asymmetric reductive amination of corresponding keto acids or the enantioselective addition of ammonia (B1221849) to α,β-unsaturated acids to generate chiral amino acids. rsc.org
Table 1: Conceptual Approach for Chiral Synthesis of an Amino Dienic Acid
| Step | Description | Key Reagents/Conditions | Desired Outcome |
|---|---|---|---|
| 1 | Complex Formation | Ni(II) salt, Schiff base of Glycine, Chiral Ligand (e.g., (S)-Proline derivative) | Chiral Ni(II) complex of glycine Schiff base |
| 2 | Asymmetric Alkylation | Strong base (e.g., K-OtBu), 1-halo-2-methyl-1,3-pentadiene | Diastereoselective formation of the alkylated complex |
Preparation of Related Conjugated Dienoic Acids (e.g., Hexa-3,5-dienoic acid, 2,4-Hexadienoic acid)
The synthesis of conjugated dienoic acids, such as Hexa-3,5-dienoic acid and 2,4-Hexadienoic acid (sorbic acid), provides insight into the formation of the core diene structure. Methyl esters of Hexa-3,5-dienoic acid are valuable synthons in organic synthesis. rsc.orgrsc.org A convenient one-step method for their preparation involves the 1,2-carbonyl transposition of corresponding dienones using lead(IV) acetate and boron trifluoride–diethyl ether. rsc.orgrsc.org This method has been shown to be effective for preparing various substituted hexa-3,5-dienoic acid methyl esters. rsc.orgrsc.org
A classic and well-established method for the synthesis of 2,4-Hexadienoic acid (sorbic acid) is the Doebner modification of the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of crotonaldehyde with malonic acid, typically using pyridine as a basic catalyst and solvent. orgsyn.orgorganic-chemistry.org The mixture is heated, leading to a condensation reaction followed by decarboxylation to yield the final α,β-unsaturated acid. wikipedia.orgorganic-chemistry.org While effective, this procedure can result in modest yields, often in the range of 28-32%, due to competing side reactions like the self-condensation of crotonaldehyde. orgsyn.org
Table 2: Doebner Condensation for 2,4-Hexadienoic Acid
| Reactants | Catalyst/Solvent | Temperature | Reaction Time | Yield | Reference |
|---|
Nickel-catalyzed reactions offer an alternative route to hexadienoic acids. Isomeric hexadienoic acids can be prepared via a nickel-catalyzed reaction involving allyl chloride, acetylene, and carbon monoxide. While this method does not directly yield the 2,4-isomer, the resulting mixture of isomers can be subsequently converted to the more stable sorbic acid. This approach highlights the utility of transition-metal catalysis in constructing complex carbon skeletons from simple, readily available precursors. Furthermore, nickel catalysts supported on materials like aluminum oxide or silica gel have been developed for the synthesis of the polyester intermediate in sorbic acid production, demonstrating the versatility of nickel in these synthetic pathways. google.com
On an industrial scale, the most common route to sorbic acid involves the reaction of crotonaldehyde with ketene. google.comwipo.intgoogle.com This process proceeds through the formation of a polyester intermediate. google.comwipo.intgoogle.com The reaction is typically catalyzed by various agents, such as boron trifluoride or fatty acid salts of metals, in an inert solvent. google.com The resulting polyester is then decomposed, either through acid hydrolysis (e.g., with hydrochloric acid) or thermolysis, to yield crude sorbic acid. google.comwipo.intgoogle.com This crude product is subsequently purified, for example by extraction with hot water or treatment with activated carbon, to produce high-purity sorbic acid. wipo.int This method is highly efficient and forms the basis for large-scale commercial production. google.comgoogle.comgoogle.com
Derivatization from Cyclic Precursors (e.g., Pyrone Ring Systems)
Dienoic acids can be synthesized through the ring-opening of cyclic precursors like 2-pyrones. One documented method involves the nucleophilic 1,6-addition of Grignard reagents to methyl coumalate (a 2-pyrone derivative). uni-regensburg.de This reaction can produce 2Z,4Z or 2Z,4E dienoic acids with high chemo- and stereoselectivity. The specific outcome and the formation of byproducts can be influenced by the nature of the Grignard reagent used, with alkenyl, alkynyl, and aromatic Grignards primarily yielding the desired dienoic acids. uni-regensburg.de This strategy demonstrates the transformation of a stable heterocyclic system into a linear dienoic acid scaffold.
Total Synthesis Incorporating 4-Methyl-3,5-Hexadienoic Acid Scaffolds (e.g., Quassin via Diels-Alder)
The 4-methyl-3,5-hexadienoic acid scaffold is a valuable building block in the total synthesis of complex natural products. A notable example is its incorporation in the total synthesis of the highly oxygenated triterpene, dl-quassin. researchgate.netacs.org The synthesis features a key Lewis acid-catalyzed intermolecular Diels-Alder reaction between a dienophile and ethyl (E)-4-methyl-3,5-hexadienoate. researchgate.net This [4+2] cycloaddition is a powerful reaction for forming six-membered rings with high regio- and stereoselectivity, establishing the core framework of the natural product. researchgate.net The resulting Diels-Alder adduct is then elaborated through a series of subsequent steps to construct the complete tetracyclic structure of quassin. researchgate.net This application underscores the strategic importance of the 4-methyl-3,5-hexadienoic acid moiety as a diene component in complex molecule synthesis.
Table 3: Compounds Mentioned in this Article
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| 3,5-Hexadienoic acid, 4-methyl- | 4-Methyl-3,5-hexadienoic acid | C₇H₁₀O₂ |
| 2-amino-(E)-3,5-hexadienoic acid | - | C₆H₉NO₂ |
| Hexa-3,5-dienoic acid | - | C₆H₈O₂ |
| 2,4-Hexadienoic acid | Sorbic acid | C₆H₈O₂ |
| Malonic acid | Propanedioic acid | C₃H₄O₄ |
| Crotonaldehyde | (E)-But-2-enal | C₄H₆O |
| Ketene | Ethenone | C₂H₂O |
| Quassin | - | C₂₂H₂₈O₆ |
Chemical Reactivity and Transformation Mechanisms of 3,5 Hexadienoic Acid, 4 Methyl
Addition Reactions Across the Conjugated Dienyl System
The conjugated diene in 4-methyl-3,5-hexadienoic acid is an electron-rich system, but when conjugated with the electron-withdrawing carboxylic acid group, the β and δ positions (C3 and C5) become electrophilic. This makes the molecule susceptible to nucleophilic conjugate addition, also known as 1,4- and 1,6-addition.
Nucleophilic Addition Reactions with Aminonucleophiles leading to Hexadienoic Acid Derivatives
The reaction of 4-methyl-3,5-hexadienoic acid with aminonucleophiles is a key example of conjugate nucleophilic addition. In this reaction, the amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the conjugated system.
The mechanism for nucleophilic conjugate addition involves the attack of the nucleophile on the β-carbon of the α,β-unsaturated system. wikipedia.orglibretexts.org This leads to the formation of a resonance-stabilized enolate intermediate. fiveable.me Subsequent protonation of this intermediate at the α-carbon yields the final β-substituted product. fiveable.me While primary and secondary amines can sometimes lead to 1,2-addition products with α,β-unsaturated aldehydes and ketones, the extended conjugation in 4-methyl-3,5-hexadienoic acid favors conjugate addition. wikipedia.orgfiveable.me
| Reactant | Nucleophile | Product | Reaction Type |
| 3,5-Hexadienoic acid, 4-methyl- | Primary Amine (RNH₂) | 5-Amino-4-methyl-3-hexenoic acid derivative | 1,6-Conjugate Addition |
| 3,5-Hexadienoic acid, 4-methyl- | Secondary Amine (R₂NH) | 5-Amino-4-methyl-3-hexenoic acid derivative | 1,6-Conjugate Addition |
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the formation of cyclic compounds. wikipedia.org 3,5-Hexadienoic acid, 4-methyl-, with its conjugated diene moiety, is a prime candidate for participating in such reactions, most notably the Diels-Alder reaction.
Diels-Alder Reactions Involving Hexadienoic Acid Moieties
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene ring. wikipedia.orgorganic-chemistry.org In this context, 4-methyl-3,5-hexadienoic acid can act as the diene component. The reaction's utility lies in its ability to form six-membered rings with a high degree of stereochemical control. wikipedia.org The reaction is thermally allowed and proceeds through a suprafacial interaction of the 4π electron system of the diene with the 2π electron system of the dienophile. wikipedia.org
The reactivity in a Diels-Alder reaction is governed by the electronic nature of the diene and dienophile. Typically, the reaction is favored when the diene is electron-rich and the dienophile is electron-poor. organic-chemistry.orglibretexts.org A related compound, (E)-4-methylhexa-3,5-dien-1-ol, has been shown to undergo intermolecular Diels-Alder reactions with thioester dienophiles. researchgate.net This suggests that 4-methyl-3,5-hexadienoic acid would similarly react with suitable dienophiles to yield substituted cyclohexene derivatives.
| Diene | Dienophile | Product |
| 3,5-Hexadienoic acid, 4-methyl- | Maleic Anhydride | Substituted cyclohexene dicarboxylic anhydride |
| 3,5-Hexadienoic acid, 4-methyl- | Acrylonitrile | Substituted cyclohexene carbonitrile |
| 3,5-Hexadienoic acid, 4-methyl- | Methyl Acrylate | Substituted cyclohexene methyl ester |
Electrocyclic Transformations of Dienylketenes and Related Species
Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. masterorganicchemistry.com The reverse of this process is also an electrocyclic reaction. masterorganicchemistry.comyoutube.com These reactions are stereospecific and can be initiated either thermally or photochemically. masterorganicchemistry.com
Dienylketenes, which can be generated from derivatives of 4-methyl-3,5-hexadienoic acid, are known to undergo electrocyclic reactions. Specifically, a 6π electrocyclization can occur, leading to the formation of a six-membered ring. The stereochemistry of the product is determined by the conrotatory or disrotatory motion of the termini of the π-system, which is in turn dictated by the reaction conditions (thermal or photochemical) according to the Woodward-Hoffmann rules. youtube.com For instance, the 1,6-conjugate addition of nucleophiles to dienyl diketones can lead to either cyclopentenone or 2H-pyran products through 4π or 6π electrocyclization, respectively. nih.gov
Reduction and Hydrogenation Pathways
The double bonds in the conjugated diene system of 4-methyl-3,5-hexadienoic acid can be reduced to single bonds through various hydrogenation methods.
Catalytic Hydrogenation to Saturated Carboxylic Acids
Catalytic hydrogenation is a common method for the reduction of alkenes to alkanes. In the case of 4-methyl-3,5-hexadienoic acid, catalytic hydrogenation will reduce the two carbon-carbon double bonds to yield the corresponding saturated carboxylic acid, 4-methylhexanoic acid.
This transformation is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this reaction include palladium, platinum, and nickel. The reaction is generally performed in a solvent at elevated pressure and temperature. For a similar compound, 4-methylcinnoline, hydrogenation has been achieved using catalysts such as 5% palladium on alumina, ruthenium oxide, and platinum oxide in ethanolic solutions under high pressure and temperature. byu.edu The reduction of 2,4-alkadienoic acids with sodium dithionite has also been reported to yield 3-alkenoic acids. researchgate.net
| Substrate | Reagents | Product |
| 3,5-Hexadienoic acid, 4-methyl- | H₂, Pd/C | 4-Methylhexanoic acid |
| 3,5-Hexadienoic acid, 4-methyl- | H₂, PtO₂ | 4-Methylhexanoic acid |
| 3,5-Hexadienoic acid, 4-methyl- | H₂, Raney Ni | 4-Methylhexanoic acid |
Derivatization and Functional Group Interconversions
The hydrolysis of esters is a fundamental reaction in organic chemistry to produce a carboxylic acid and an alcohol. libretexts.org Esters of 4-methyl-3,5-hexadienoic acid can be efficiently converted back to the parent acid through either acidic or basic hydrolysis.
Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.uklibretexts.org The excess water helps to drive the equilibrium towards the products (the carboxylic acid and alcohol). chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. ucalgary.ca
Reaction: Ester + H₂O ⇌ Carboxylic Acid + Alcohol
Catalyst: Strong acid (e.g., H₂SO₄)
Conditions: Heat, excess water
Base-Promoted Hydrolysis (Saponification): Alkaline hydrolysis, also known as saponification, is an irreversible process and is generally the preferred laboratory method for ester hydrolysis. chemguide.co.uklibretexts.org The ester is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). chemguide.co.uk The reaction yields an alcohol and the salt of the carboxylic acid (a carboxylate). libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step with a strong acid. chemguide.co.uk
The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. ucalgary.ca
| Parameter | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |
| Reversibility | Reversible libretexts.org | Irreversible |
| Reagents | Dilute strong acid (e.g., H₂SO₄), excess water chemguide.co.uk | Strong base (e.g., NaOH), water ucalgary.ca |
| Initial Product | Carboxylic acid and alcohol libretexts.org | Carboxylate salt and alcohol libretexts.org |
| Final Product | Carboxylic acid and alcohol | Carboxylic acid (after acidic workup) chemguide.co.uk |
| Key Feature | Equilibrium-driven process chemguide.co.uk | Reaction goes to completion libretexts.org |
This table provides a comparative overview of the two primary methods for the hydrolysis of esters.
The carboxylic acid group of 4-methyl-3,5-hexadienoic acid is a versatile functional handle that can be converted into a variety of other functional groups. A common and important transformation is its conversion to an acid halide, which is a more reactive acylating agent.
Formation of Acid Chlorides: Acid chlorides are the most common acid halides and are typically prepared by reacting the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgopenstax.org This reaction is often favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the reaction to completion. youtube.com
Reagent: Thionyl chloride (SOCl₂) libretexts.org
Byproducts: SO₂(g) + HCl(g)
The mechanism involves the carboxylic acid oxygen attacking the sulfur atom of thionyl chloride, followed by the displacement of a chloride ion. This intermediate then eliminates SO₂ and another chloride ion to form the final acid chloride.
Formation of Acid Bromides: Similarly, acid bromides can be synthesized from the corresponding carboxylic acid using reagents like phosphorus tribromide (PBr₃). openstax.orglibretexts.org
Reagent: Phosphorus tribromide (PBr₃) libretexts.org
These resulting acid halides, such as 4-methyl-3,5-hexadienoyl chloride, are valuable synthetic intermediates. Their enhanced reactivity compared to the parent carboxylic acid allows for the efficient synthesis of other derivatives, including esters, amides, and anhydrides, under mild conditions. libretexts.org For example, they react readily with alcohols to form esters and with ammonia (B1221849) or amines to form amides. libretexts.org
Polymerization Studies of Dienic Acid Derivatives
Esters derived from 4-methyl-3,5-hexadienoic acid, which possess a conjugated diene system, are potential monomers for polymerization. Photoinitiated polymerization is a method that uses light energy to generate reactive species (typically free radicals) that initiate the polymerization process. This technique is widely used in applications such as coatings, adhesives, and inks due to its rapid curing times at ambient temperatures.
The process involves the addition of a photoinitiator to the monomer formulation. Upon exposure to light of a suitable wavelength (usually UV light), the photoinitiator undergoes a photochemical reaction to generate free radicals. researchgate.net These radicals then attack the double bonds of the conjugated dienic ester monomers, initiating a chain reaction that leads to the formation of a polymer.
The polymerization of conjugated dienes like the esters of 4-methyl-3,5-hexadienoic acid can proceed through different pathways, such as 1,2-addition or 1,4-addition, leading to different microstructures in the resulting polymer (e.g., cis-1,4, trans-1,4, or 3,4-polyisoprene structures). mdpi.com The specific pathway and resulting polymer properties are influenced by factors such as the monomer structure, reaction temperature, and the nature of the initiating species.
| Component | Function | Example |
| Monomer | The basic repeating unit of the polymer. | Methyl 4-methyl-3,5-hexadienoate |
| Photoinitiator | Absorbs light and generates free radicals to start polymerization. researchgate.net | 2,4,6-Trimethylbenzoylphenyl phosphinate (TPO-L) researchgate.net |
| Light Source | Provides the energy to activate the photoinitiator. | UV lamp |
This table outlines the key components involved in the photoinitiated polymerization of a dienic ester.
4-Methyl-3,5-hexadienoic acid is a derivative of sorbic acid. Sorbic acid and its derivatives are valuable bio-based monomers for creating polymer networks. google.com The two conjugated double bonds in the sorbic acid moiety allow for cross-linking, which is essential for the formation of a three-dimensional polymer network. google.com These networks can be formed through processes like free-radical polymerization. google.com
The formation of a sorbic acid-based polymer network can be initiated thermally or with UV radiation, using suitable initiators to generate free radicals. google.com The process involves a free radical polymerization mechanism, including initiation, propagation, and termination steps. google.com
A common method involves reacting a polyol or glycidyl ether with sorbic acid to create a resin containing multiple sorbic acid ester moieties. google.com This multifunctional resin can then be polymerized (cured) to form a cross-linked network. The reactive conjugated carbon-carbon double bonds of the sorbate (B1223678) moieties are responsible for the cross-linking. google.com The properties of the resulting polymer network, such as its rigidity and thermal stability, can be tailored by controlling the structure of the resin and the cross-linking density. These bio-based polymer networks are of interest for applications in adhesives, coatings, and composite materials. google.com
Structural Elucidation and Spectroscopic Characterization of 3,5 Hexadienoic Acid, 4 Methyl and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecular structure can be assembled.
Proton (¹H) NMR spectroscopy provides information on the chemical environment of protons within a molecule. The chemical shift (δ), reported in parts per million (ppm), is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. pressbooks.pub Coupling constants (J), measured in Hertz (Hz), reveal the connectivity between adjacent non-equivalent protons. libretexts.org
For 3,5-Hexadienoic acid, 4-methyl-, the expected ¹H NMR spectrum would show distinct signals for the vinyl protons, the allylic protons, the methyl protons, and the carboxylic acid proton. The chemical shifts of vinylic protons typically appear in the range of 5.0-7.5 ppm. The protons on the double bond at C5-C6 would likely show complex splitting patterns due to coupling with each other and the proton at C4. The methyl group at C4 would appear as a singlet or a doublet depending on the stereochemistry and coupling to the C4 proton. The protons of the CH2 group at C2 would be expected to show signals in the allylic region.
In analogs like methyl 2,4-hexadienoate, the protons on the conjugated double bonds exhibit characteristic chemical shifts and coupling constants. nist.gov For instance, in ethyl (2E,4E)-2,4-hexadienoate, the vinylic protons show distinct signals with coupling constants that confirm the trans configuration of the double bonds. nist.gov
Table 1: Representative ¹H NMR Data for Analogs of 3,5-Hexadienoic acid, 4-methyl-
| Compound | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Methyl 4-methylcinnamate | =CH (d) | 7.67 | 16.0 |
| Ar-H (d) | 7.42 | 8.1 | |
| Ar-H (d) | 7.19 | 7.9 | |
| =CH (d) | 6.40 | 16.0 | |
| OCH₃ (s) | 3.80 | - | |
| CH₃ (s) | 2.37 | - | |
| Ethyl 4-methylbenzoate | Ar-H (d) | 7.96 | 8.0 |
| Ar-H (d) | 7.26 | 8.4 | |
| OCH₂ (m) | 4.42 - 4.32 | - | |
| CH₃ (s) | 2.41 | - | |
| CH₂CH₃ (m) | 1.43 - 1.36 | - |
Data sourced from representative literature values for analogous structures. Actual values for 3,5-Hexadienoic acid, 4-methyl- may vary. rsc.orgrsc.org
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. careerendeavour.com Each unique carbon atom in a molecule typically gives a distinct signal, and the chemical shift indicates the type of carbon (e.g., alkyl, alkenyl, carbonyl). uoi.gr
For 3,5-Hexadienoic acid, 4-methyl-, the ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the lowest field (downfield), typically in the range of 160-185 ppm. libretexts.org The four sp² hybridized carbons of the diene system will resonate in the alkene region, generally between 100 and 150 ppm. oregonstate.edu The sp³ hybridized carbons, including the methyl group and the C2 methylene (B1212753) group, will appear at the highest field (upfield). youtube.com
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 3,5-Hexadienoic acid, 4-methyl-
| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) |
| C1 (COOH) | sp² | 160 - 185 |
| C2 (CH₂) | sp³ | 30 - 45 |
| C3 (=CH) | sp² | 115 - 140 |
| C4 (=C) | sp² | 120 - 145 |
| C5 (=CH) | sp² | 125 - 150 |
| C6 (CH₂) | sp² | 110 - 130 |
| 4-CH₃ | sp³ | 15 - 25 |
Predicted ranges are based on general principles of ¹³C NMR spectroscopy. Actual values may differ. uoi.grlibretexts.orgoregonstate.edu
Nuclear Overhauser Effect (NOE) experiments are crucial for determining the stereochemistry of a molecule, such as the configuration of double bonds (E/Z). NOE provides information about the spatial proximity of atoms. An enhancement in the signal of a proton is observed when a nearby, non-coupled proton is irradiated.
For 3,5-Hexadienoic acid, 4-methyl-, NOE experiments can be used to establish the stereochemistry of the C3=C4 double bond. For example, irradiation of the methyl group protons at C4 would lead to an NOE enhancement of the proton at C3 if they are on the same side of the double bond (Z-configuration). Conversely, an NOE would be observed between the C4-methyl protons and the proton at C5 if they are in close proximity. These types of experiments are essential for unambiguously assigning the stereoisomeric form of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of bonds.
Infrared (IR) spectroscopy is a widely used technique to identify the presence of specific functional groups in a molecule. masterorganicchemistry.com Different bonds vibrate at characteristic frequencies, and the absorption of IR radiation at these frequencies is recorded as a spectrum. pressbooks.pub
For 3,5-Hexadienoic acid, 4-methyl-, the IR spectrum would be expected to show several characteristic absorption bands:
A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. lumenlearning.com
A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1730 cm⁻¹. uc.edu
C=C stretching bands for the conjugated diene system, which are typically found in the 1600-1680 cm⁻¹ region. lumenlearning.com
C-H stretching bands for the sp² and sp³ hybridized carbons. The =C-H stretch of the alkene appears above 3000 cm⁻¹, while the -C-H stretch of the alkyl groups appears below 3000 cm⁻¹. vscht.cz
C-O stretching and O-H bending vibrations for the carboxylic acid group in the fingerprint region (below 1500 cm⁻¹). lumenlearning.com
Table 3: Characteristic IR Absorption Frequencies for 3,5-Hexadienoic acid, 4-methyl-
| Functional Group | Vibration | Typical Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| C=O stretch | 1700-1730 | Strong | |
| C-O stretch | 1210-1320 | Medium | |
| O-H bend | 910-950 | Medium | |
| Alkene | =C-H stretch | 3000-3100 | Medium |
| C=C stretch | 1600-1680 | Medium-Weak | |
| Alkane | -C-H stretch | 2850-3000 | Medium-Strong |
Data compiled from general IR spectroscopy tables. lumenlearning.comuc.eduvscht.cz
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It is particularly useful for observing non-polar bonds, such as C=C bonds, which often give strong Raman signals. The technique can provide a specific molecular fingerprint for a compound.
For an analog like the ethyl ester of 4-methyl-3,5-hexadienoic acid, Raman spectroscopy could be employed to characterize the molecule. The strong Raman scattering from the C=C bonds of the conjugated diene system would be a prominent feature in the spectrum. The orientation of such molecules on a metal surface can be studied using Surface-Enhanced Raman Scattering (SERS), which provides information about the adsorption mechanism. ias.ac.in This technique can help to deduce the orientation of the molecule, for example, whether it adsorbs in a flat or tilted orientation on a given surface. ias.ac.in
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry (MS) and its combination with gas chromatography (GC-MS) are powerful analytical techniques for the structural elucidation and identification of 3,5-Hexadienoic acid, 4-methyl-, and its related compounds. These methods provide valuable information about the molecular weight and fragmentation patterns, which are crucial for determining the chemical structure.
In mass spectrometry, a molecule is ionized and then fragmented. The resulting mass-to-charge ratio (m/z) of the ions is measured, producing a mass spectrum that serves as a molecular fingerprint. For carboxylic acids, electron impact (EI) ionization often leads to characteristic fragmentation patterns.
For short-chain carboxylic acids, prominent peaks corresponding to the loss of a hydroxyl group (M-17) and a carboxyl group (M-45) are typically observed. libretexts.org The molecular ion peak (M+), which represents the intact molecule, may be present, although sometimes with low intensity. libretexts.org In the case of branched-chain fatty acids, fragmentation often occurs at the branching point. For instance, iso-branched fatty acid methyl esters show a significant peak corresponding to the loss of the terminal isopropyl group ([M-43]), while anteiso-branched isomers exhibit characteristic losses on both sides of the methyl branch ([M-29] and [M-57]). nih.gov
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Fragmentation Patterns (General for Class) |
|---|---|---|---|
| 3,5-Hexadienoic acid, 4-methyl- | C7H10O2 | 126.15 nih.gov | Loss of -OH (M-17), Loss of -COOH (M-45), Cleavage at branched point and allylic positions. libretexts.orgnih.gov |
| (2E,4E)-2,4-Hexadienoic acid (Sorbic acid) | C6H8O2 | 112.13 | Similar to other unsaturated carboxylic acids, with fragmentation influenced by the conjugated double bonds. |
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the separation, identification, and quantification of individual chemical compounds within complex mixtures, such as biological extracts. core.ac.ukderpharmachemica.com This method has proven invaluable in identifying a vast array of bioactive compounds from various plant and microbial sources. ijpras.comuin-alauddin.ac.idjmchemsci.com
The process involves separating the volatile components of an extract in a gas chromatograph, after which they are directly introduced into the mass spectrometer for detection and identification. derpharmachemica.com The retention time from the GC and the mass spectrum from the MS are used to identify the compounds by comparing them to spectral libraries and standards. core.ac.uk
While the direct identification of 3,5-Hexadienoic acid, 4-methyl- in natural product extracts is not explicitly detailed in the provided search results, the GC-MS analysis of various plant extracts has revealed the presence of numerous other fatty acids and their derivatives. For example, studies on Tylophora indica and Distimake species have identified various fatty acids and esters, demonstrating the utility of GC-MS in phytochemical analysis. ijpras.comuin-alauddin.ac.id Given its structure as a methylated, unsaturated fatty acid, it is plausible that 3,5-Hexadienoic acid, 4-methyl- could be identified in natural sources using this powerful analytical technique.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. It is particularly useful for detecting and quantifying compounds with conjugated systems, such as the diene structure present in 3,5-Hexadienoic acid, 4-methyl-.
Molecules containing conjugated double bonds exhibit characteristic absorption maxima (λmax) in the UV region due to π → π* electronic transitions. libretexts.org The wavelength of maximum absorption is influenced by the extent of conjugation and the presence of substituents. As the length of the conjugated system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in absorption at longer wavelengths. libretexts.org For example, 1,3-butadiene (B125203) absorbs at 217 nm, while 1,3,5-hexatriene (B1211904) absorbs at 258 nm. libretexts.org
For 3,5-Hexadienoic acid, 4-methyl-, the conjugated diene system is the primary chromophore. The presence of the methyl group and the carboxylic acid group will influence the exact position of the λmax. While specific UV-Vis data for 4-methyl-3,5-hexadienoic acid is not provided in the search results, related conjugated systems can provide an estimate. For instance, the conjugated system in 4-methyl-3-penten-2-one results in a strong UV absorbance at 236 nm. libretexts.org Therefore, it is expected that 3,5-Hexadienoic acid, 4-methyl- would exhibit a strong absorption in a similar region of the UV spectrum.
| Compound | Conjugated System | λmax (nm) | Reference |
|---|---|---|---|
| 1,3-Butadiene | Diene | 217 | libretexts.org |
| 1,3,5-Hexatriene | Triene | 258 | libretexts.org |
| 4-Methyl-3-penten-2-one | Enone | 236 | libretexts.org |
| 3,5-Hexadienoic acid, 4-methyl- | Diene | Expected in the 220-260 nm range | Inference from related structures |
Crystallographic Analysis (for related compounds or cocrystals)
Crystallographic analysis, particularly X-ray crystallography, provides definitive information about the three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique is the gold standard for determining molecular structure, including bond lengths, bond angles, and stereochemistry.
While no crystallographic data for 3,5-Hexadienoic acid, 4-methyl- itself was found in the provided search results, information on related hexadienoic acid derivatives exists. For instance, the crystal structure of various isomers of sorbic acid ((2E,4E)-2,4-Hexadienoic acid) and its salts have been studied. These studies are crucial for understanding the planarity of the conjugated system and the intermolecular interactions, such as hydrogen bonding, that dictate the packing in the solid state.
Computational Chemistry and Theoretical Investigations of 3,5 Hexadienoic Acid, 4 Methyl
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,5-Hexadienoic acid, 4-methyl-. These methods, such as Density Functional Theory (DFT), are employed to determine the molecule's electronic structure, which dictates its geometry, stability, and reactivity. Calculations can elucidate the distribution of electron density, identify the nature of chemical bonds (sigma and pi systems), and quantify molecular properties like dipole moment and polarizability.
Key computed properties for the (3Z) isomer of 4-methyl-3,5-hexadienoic acid are available through public databases like PubChem. nih.gov These calculations provide a theoretical foundation for its chemical behavior.
Table 1: Computed Properties of (3Z)-4-methyl-3,5-hexadienoic acid
| Property | Value | Source |
| Molecular Formula | C7H10O2 | PubChem nih.gov |
| Molecular Weight | 126.15 g/mol | PubChem nih.gov |
| XLogP3 | 1.8 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 3 | PubChem nih.gov |
| Exact Mass | 126.068079557 Da | PubChem nih.gov |
| Topological Polar Surface Area | 37.3 Ų | PubChem nih.gov |
This table was generated based on data from PubChem. nih.gov
Molecular Modeling and Conformational Analysis of the Dienic System
The presence of a conjugated diene system and a rotatable single bond in 3,5-Hexadienoic acid, 4-methyl-, allows for various spatial arrangements or conformations. Molecular modeling techniques, including molecular mechanics and semi-empirical methods, are used to explore the potential energy surface of the molecule and identify stable conformers.
The conformational analysis focuses on the rotational barriers around the single bonds and the preferred orientations of the carboxylic acid group relative to the diene. Understanding the conformational landscape is crucial as different conformers can exhibit distinct reactivity and biological activity. The geometry of the dienic system, whether it exists in a planar or non-planar conformation, significantly influences its electronic properties and interaction with other molecules.
In Silico Approaches for Predicting Chemical Reactivity and Interactions
In silico methods offer a predictive lens through which the chemical reactivity and biological interactions of 3,5-Hexadienoic acid, 4-methyl-, and its derivatives can be explored. These computational techniques are instrumental in guiding experimental work and understanding molecular behavior.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. mdpi.comrsc.orgnih.gov For a molecule like 3,5-Hexadienoic acid, 4-methyl-, theoretical studies can map out the energy profiles of potential reaction pathways, such as additions to the diene system or reactions involving the carboxylic acid group. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, chemists can predict the feasibility and selectivity of a reaction. researchgate.netmontclair.edu These studies provide a deeper understanding of the factors controlling chemical transformations at the molecular level. nih.gov
Ligand-Receptor Docking Simulations (e.g., PPARγ interactions with derivatives)
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. researchgate.net Given that some fatty acids and their derivatives are known to interact with nuclear receptors like Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), docking simulations could be employed to investigate the potential of 4-methyl-3,5-hexadienoic acid derivatives as PPARγ ligands. nih.govnih.gov These simulations would model the interactions between the ligand and the amino acid residues in the receptor's binding pocket, providing insights into the structural basis for binding and potential agonistic or antagonistic activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Related Bioactive Compounds
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a class of compounds related to 4-methyl-3,5-hexadienoic acid, QSAR models can be developed to predict their biological effects based on various molecular descriptors. These descriptors can be steric, electronic, or hydrophobic in nature. By analyzing a dataset of related bioactive compounds, QSAR can help in the design of new molecules with enhanced or specific activities.
Cheminformatics and Database Analysis for Compound Characterization and Relatedness
Cheminformatics utilizes computational tools to analyze and organize chemical information. Databases such as PubChem and ChEBI provide a wealth of information on 3,5-Hexadienoic acid, 4-methyl-, including its chemical identifiers, computed properties, and links to related literature. nih.govebi.ac.uk By analyzing these databases, it is possible to characterize the compound, identify structurally similar molecules, and explore its known biological roles. ebi.ac.uk For instance, the ChEBI database classifies (3Z)-4-methyl-3,5-hexadienoic acid as a medium-chain fatty acid and notes its observation in mouse feces. ebi.ac.uk This type of analysis helps to place the compound in a broader chemical and biological context.
Biological and Biochemical Research Applications of 3,5 Hexadienoic Acid, 4 Methyl and Analogs in Vitro Studies Only
Role in Inter-organismal Chemical Communication
The study of chemical signals, or semiochemicals, is crucial to understanding insect behavior, including mate location, foraging, and avoiding competition. nih.gov Volatile organic compounds produced by insects often act as pheromones, influencing the behavior of other individuals of the same species. nih.govcabidigitallibrary.org
Identification as Volatile Metabolites in Insect Species (e.g., Tephritidae)
4-Methyl-3,5-hexadienoic acid has been identified as a naturally occurring volatile substance in certain insect species. Specifically, it was found in the rectal ampullae of males of the gall-forming fruit flies Urophora cardui and Urophora stylata, which belong to the Tephritidae family. researchgate.net Using gas chromatography-mass spectrometry (GC-MS), researchers characterized the structure of this compound as 4-methyl-3Z,5-hexadienoic acid. researchgate.net It was the sole volatile compound detected in the rectal ampullae of the males of these species, highlighting its potential biological importance. researchgate.net The Pherobase, a database of pheromones and semiochemicals, also lists 4-methyl-(Z)-3,5-hexadienoic acid as a compound used in the chemical communication systems of insects. pherobase.com
Investigation of Pheromonal Activity and Behavioral Responses (e.g., arrestant effects, avoidance reactions)
The biological function of 4-methyl-3,5-hexadienoic acid has been the subject of several bioassays to determine its role as a pheromone. researchgate.net Initial investigations explored its function as an "arresting" pheromone, a substance that causes insects to remain in a specific area. researchgate.net It was suggested that male U. cardui might use the scent to arrest females on the host plant. researchgate.net
However, research has yielded conflicting results regarding its precise behavioral effects. researchgate.net While some studies investigated its potential as an attractant or arrestant, other laboratory and field experiments did not confirm that females spent more time in areas marked with the compound. researchgate.net In fact, further studies demonstrated an avoidance reaction to the volatile in both male and female U. cardui. researchgate.net This suggests the compound may not act as an arrestant but could be involved in other signaling contexts, such as territorial defense between males. researchgate.net The behavioral response of insects to chemical cues can be complex, influencing actions from host location and feeding to mate selection. nih.gov
Table 1: Observed Behavioral Responses to 4-Methyl-3,5-hexadienoic Acid in Urophora Species
| Observed Effect | Description of Finding | Supporting Evidence |
|---|---|---|
| Pheromonal Activity | Investigated as a potential arresting pheromone in gall-forming fruit flies. researchgate.net | The compound is produced and stored in the rectal ampullae of males, a common characteristic for pheromones in Tephritidae. researchgate.net |
| Arrestant Effect | Hypothesized to arrest females on host plants, but this was not confirmed in subsequent trials. researchgate.net | Laboratory and field tests showed no increase in the time females spent in marked areas or on marked plants. researchgate.net |
| Avoidance Reaction | A clear avoidance reaction in contact with the volatile was demonstrated in both sexes of Urophora cardui. researchgate.net | This contradicts the arrestant effect hypothesis and suggests a different behavioral function. researchgate.net |
| Territorial Defense | The compound may be involved in the territorial defense between males. researchgate.net | This is a potential explanation for the observed avoidance reaction. researchgate.net |
Antimicrobial Research (In Vitro)
Analogs of 4-methyl-3,5-hexadienoic acid, particularly sorbic acid (2,4-hexadienoic acid), are well-documented for their antimicrobial properties. bris.ac.ukiastate.eduhomebrewtalk.com This activity is generally dependent on the pH of the substrate, with the undissociated form of the acid being the active agent. bris.ac.ukhomebrewtalk.com The effectiveness increases as the pH decreases. iastate.edu
In Vitro Studies on Bacterial Growth Inhibition (e.g., against Gram-positive and Gram-negative bacteria)
In vitro studies have demonstrated the efficacy of sorbic acid and other organic acids against a range of bacteria. nih.gov The antibacterial activity of various organic acids has been tested against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. frontiersin.orgsemanticscholar.org For instance, hexanoic acid, another related fatty acid, has shown bactericidal effects against the plant pathogen Xanthomonas perforans. mdpi.com The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of in vitro antimicrobial activity. mdpi.comnih.gov Studies on various fatty acids and their derivatives show a broad range of activity. nih.govfrontiersin.org
Table 2: In Vitro Bacterial Growth Inhibition by Related Organic Acids
| Compound | Bacterial Species | Minimum Inhibitory Concentration (MIC) (mg/L) | Reference |
|---|---|---|---|
| Butyric Acid | Escherichia coli | 2300 - 2500 | nih.gov |
| Butyric Acid | Salmonella Typhimurium | 2300 - 2500 | nih.gov |
| Butyric Acid | Campylobacter jejuni | 500 - 800 | nih.gov |
| Valeric Acid | Escherichia coli | ~2000 - 2800 | nih.gov |
| Valeric Acid | Salmonella Typhimurium | ~2000 - 2800 | nih.gov |
| Valeric Acid | Campylobacter jejuni | 500 - 1000 | nih.gov |
| Hexanoic Acid | Xanthomonas perforans | Bactericidal at 128 | mdpi.com |
| Monolaurin | Streptococcus pneumoniae | 10 | nih.gov |
In Vitro Studies on Fungal Growth Inhibition (e.g., Mycotoxins like Penicillic Acid)
Sorbic acid, a close analog, is a well-established fungistatic agent used to inhibit the growth of molds and yeasts. bris.ac.ukiastate.eduhomebrewtalk.com Its inhibitory action extends to many species important in food spoilage, including mycotoxin producers like Aspergillus and Penicillium. iastate.edunih.gov Research has confirmed its effectiveness against a variety of mold genera such as Alternaria, Botrytis, Cladosporium, Fusarium, Mucor, Rhizopus, and Trichoderma. iastate.edu Penicillic acid itself is a mycotoxin produced by several species of Penicillium and Aspergillus and has been found on contaminated crops. nih.gov The ability of sorbic acid to suppress the growth of these fungi underscores its utility as a preservative. iastate.edu
Mechanistic Insights into Antimicrobial Action for Related Compounds
The precise mechanism of antimicrobial action for sorbic acid and its analogs has been a subject of extensive research, though it is not yet fully elucidated. bris.ac.uk The primary hypothesis is that the antimicrobial activity is attributable to the undissociated acid molecule. bris.ac.ukresearchgate.net This form of the acid is lipophilic, allowing it to pass through the cell membrane of microorganisms. researchgate.net
Once inside the cell, the acid can act in several ways:
Enzyme Inhibition: Sorbic acid has been shown to inhibit various enzymes within the microbial cell, particularly those involved in carbohydrate metabolism, such as enolase and lactate (B86563) dehydrogenase. iastate.edu
Membrane Disruption: The molecule can solubilize in the phospholipid membrane, disrupting membrane function and blocking the transport of nutrients into the cell. researchgate.net
Intracellular Acidification: The release of protons from the acid within the cell's cytoplasm can lower the internal pH, interfering with essential metabolic processes. researchgate.net
Unlike some antibiotics, there has been no evidence to suggest that microorganisms develop resistance to sorbates. bris.ac.uk However, sensitivity can vary between different microbial genera. bris.ac.uk
Antioxidant Activity Investigations (In Vitro)
While direct in vitro antioxidant activity studies on 3,5-Hexadienoic acid, 4-methyl- are not extensively documented in publicly available research, the antioxidant potential of structurally related compounds, such as sorbic acid and other flavonoids, has been investigated using various established in vitro assays. These methods are crucial for determining the capacity of a compound to neutralize free radicals and mitigate oxidative stress.
Common in vitro antioxidant assays measure the ability of a substance to scavenge specific radical species or to reduce metal ions. nih.gov These assays can be broadly categorized based on their reaction mechanisms, primarily involving either hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov
Several methods are frequently employed to assess antioxidant capacity:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this test evaluates the capacity of a compound to scavenge the pre-generated ABTS radical cation. mdpi.com
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay assesses the ability of a substance to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, a reaction that results in a colored product. nih.gov
Total Radical-Trapping Antioxidant Parameter (TRAP) Assay: This method measures the total antioxidant capacity of a sample by monitoring the inhibition of the oxidation of a fluorescent probe. nih.gov
Phosphomolybdenum Assay: This assay is based on the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant compound, which forms a green phosphate/Mo(V) complex that can be quantified. nih.gov
The antioxidant activity of compounds is often compared to a standard antioxidant, such as Trolox, a water-soluble analog of vitamin E, or ascorbic acid (Vitamin C). nih.govmdpi.com The results are typically expressed as the concentration required to achieve 50% inhibition (IC₅₀) of the radical or as Trolox equivalents.
The following table provides an overview of common in vitro antioxidant activity assays:
| Assay Method | Principle | Measured Parameter |
| DPPH Radical Scavenging | Hydrogen/electron donation to the stable DPPH radical. | Decrease in absorbance at a specific wavelength. |
| ABTS Radical Cation Scavenging | Scavenging of the pre-formed ABTS radical cation. | Decrease in absorbance at a specific wavelength. |
| FRAP | Reduction of a ferric (Fe³⁺) complex to the ferrous (Fe²⁺) form. | Increase in absorbance due to the formation of the ferrous complex. |
| TRAP | Inhibition of the oxidation of a fluorescent probe by peroxyl radicals. | Lag phase in fluorescence decay. |
| Phosphomolybdenum Assay | Reduction of Mo(VI) to Mo(V) by the antioxidant. | Formation of a colored phosphomolybdate complex. |
Antiproliferative Activity Research (In Vitro)
Direct investigations into the in vitro antiproliferative activity of 3,5-Hexadienoic acid, 4-methyl- are limited. However, studies on its parent compound, sorbic acid, and its derivatives provide insights into the potential cytotoxic effects of this class of compounds against cancer cell lines.
A comparative study on the biocompatibility and antimicrobial properties of sorbic acid and its derivatives, including potassium sorbate (B1223678), isopropyl sorbate, and ethyl sorbate, also assessed their cytotoxicity using in vitro cell viability assays. researchgate.netnih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method used to evaluate cell metabolic activity, which can be an indicator of cell viability and proliferation. nih.gov
In one study, the antiproliferative effects of sorbic acid and its derivatives were evaluated on Caco-2 cells, a human colon adenocarcinoma cell line. nih.gov The results were expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a substance that causes a 50% reduction in cell viability.
The table below summarizes the reported IC₅₀ values for sorbic acid and its derivatives from an in vitro cytotoxicity study on Caco-2 cells. nih.gov
| Compound | IC₅₀ (MTT Assay) (% w/w) |
| Sorbic Acid | <0.045 |
| Potassium Sorbate | >0.75 |
| Isopropyl Sorbate | 0.32 |
| Ethyl Sorbate | <0.045 |
These findings suggest that sorbic acid and its ethyl ester exhibit higher cytotoxicity against Caco-2 cells compared to potassium sorbate and isopropyl sorbate. nih.gov The antiproliferative activity of such compounds is an area of interest for the development of new therapeutic agents.
Enzyme and Receptor Modulation Studies (In Vitro)
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist Activity of Related Derivatives
While there is no direct evidence of 3,5-Hexadienoic acid, 4-methyl- acting as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist, research on other fatty acid-like molecules suggests a potential for this class of compounds to interact with and modulate the activity of PPARs. mdpi.com PPARs are a group of nuclear receptors that play critical roles in the regulation of metabolism and inflammation. mdpi.com
PPARγ is a key regulator of adipogenesis, glucose homeostasis, and inflammatory responses. nih.gov Agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, are used in the treatment of type 2 diabetes. mdpi.com Natural and synthetic fatty acids have been identified as ligands for PPARs. mdpi.com
For instance, oleanolic acid, a pentacyclic triterpenoid, has been shown to exhibit a dual agonist action on both PPARγ and PPARα. nih.gov In vitro studies using C2C12 myoblasts and 3T3-L1 adipocytes demonstrated that oleanolic acid increased the mRNA expression of both PPARγ and PPARα and their target genes. nih.gov
The structural similarity of 3,5-Hexadienoic acid, 4-methyl- to other fatty acid molecules that act as PPARγ ligands suggests a potential for interaction, though this remains to be experimentally verified.
Involvement in Microbial Metabolic Degradation Pathways
Role as Intermediates or Metabolites in Biodegradation Processes (e.g., Aromatic Compound Cleavage)
Research has shown that derivatives of hexadienoic acid can act as intermediates in the microbial degradation of aromatic compounds. Specifically, a compound with spectroscopic and chemical properties consistent with 2-oxohex-4-enoic acid has been identified as a metabolite in the bacterial degradation of 4-methylcatechol (B155104) by partially purified extracts of a Pseudomonas species. nih.govnih.gov This finding is significant as it places hexadienoic acid derivatives within the metabolic pathways responsible for the breakdown of catechols, which are common intermediates in the degradation of various aromatic compounds. nih.govnih.gov
The degradation of aromatic compounds by microorganisms is a crucial process in the bioremediation of contaminated environments. researchgate.net Bacteria have evolved complex enzymatic pathways to cleave the stable aromatic ring and metabolize the resulting intermediates. nih.gov
The formation of 2-oxohex-4-enoic acid from 4-methylcatechol occurs through a meta-ring fission pathway. nih.govnih.gov This pathway involves the enzymatic cleavage of the catechol ring to produce a linear, unsaturated keto acid. This intermediate is then further metabolized by the microorganism.
The following table lists compounds related to 3,5-Hexadienoic acid, 4-methyl- that have been identified as intermediates in microbial degradation pathways.
| Intermediate | Precursor Compound | Microbial Source (Example) | Degradation Pathway |
| 2-Oxohex-4-enoic acid | 4-Methylcatechol | Pseudomonas sp. | meta-Ring fission of catechols |
This role as a metabolic intermediate highlights the importance of short-chain unsaturated carboxylic acids in the broader context of microbial metabolism and bioremediation.
Derivatives, Analogs, and Structure Activity Relationship Sar Studies
Functionalization at the Carboxylic Acid Moiety (e.g., esters, amides, acyl halides)
The carboxylic acid group is a prime site for derivatization, leading to the formation of esters, amides, and acyl halides, each with distinct reactivity and potential applications.
Esters: Esterification of 4-methyl-3,5-hexadienoic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst. A notable example is the methyl ester, 4-methyl-3,5-hexadienoic acid methyl ester. Such esters are often synthesized to modify the compound's polarity and volatility, which can be crucial for its application in various fields.
Amides: Amides are synthesized from the carboxylic acid by reaction with ammonia (B1221849) or primary or secondary amines. youtube.comlibretexts.org This conversion can be carried out directly, often under heating, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction under milder conditions. youtube.com A palladium-catalyzed aerobic dehydrogenation of γ,δ-olefinic acids and amides has also been demonstrated as a method to produce conjugated dienamides. nih.gov The resulting amides exhibit different chemical and biological properties compared to the parent carboxylic acid due to the introduction of the nitrogen-containing functional group.
Acyl Halides: Acyl halides, particularly acyl chlorides, are highly reactive intermediates synthesized from the carboxylic acid. orgoreview.com Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation. libretexts.org The resulting 4-methyl-3,5-hexadienoyl halide is a valuable precursor for the synthesis of other derivatives, such as esters and amides, due to the good leaving group ability of the halide. libretexts.orgorgoreview.com
Below is an interactive data table summarizing these functionalizations:
Functionalization of the Carboxylic Acid Moiety| Derivative Class | General Synthesis Method | Key Reagents | Resulting Functional Group |
|---|---|---|---|
| Esters | Fischer Esterification | Alcohol, Acid Catalyst | -COOR |
| Amides | Amidation | Amine, Coupling Agent (e.g., DCC) or Heat | -CONR₂ |
Modifications of the Dienic System (e.g., stereoisomers, chain length variations, substitution patterns)
The conjugated diene system is fundamental to the reactivity and electronic properties of 4-methyl-3,5-hexadienoic acid. Modifications to this system can significantly impact its characteristics.
Stereoisomers: The presence of double bonds in the structure of 4-methyl-3,5-hexadienoic acid gives rise to stereoisomerism. The (3Z)-4-methylhexa-3,5-dienoic acid is a known stereoisomer. nih.gov Different geometric isomers (cis/trans or E/Z) can exhibit distinct physical properties, such as melting point and solubility, and can also have different biological activities due to the specific spatial arrangement of atoms influencing their interaction with biological targets. solubilityofthings.comlibretexts.org
Chain Length Variations: The properties of dienoic acids are influenced by the length of the carbon chain. While 4-methyl-3,5-hexadienoic acid is a C7 compound, other dienoic acids with varying chain lengths exist, such as linoleic acid (a C18 dienoic acid). wikipedia.org Variations in chain length affect properties like lipophilicity, which can in turn alter biological membrane permeability and interaction with enzymes.
Substitution Patterns: The position of the double bonds and substituents along the hexadienoic acid backbone defines its substitution pattern. For instance, 2,4-hexadienoic acid (sorbic acid) is a constitutional isomer of 3,5-hexadienoic acid and is widely used as a food preservative. wikipedia.orgnih.gov The methyl group at the 4-position in 4-methyl-3,5-hexadienoic acid also distinguishes it from the parent 3,5-hexadienoic acid, influencing its stability and reactivity. ontosight.ai
This interactive table outlines modifications to the dienic system:
Modifications of the Dienic System| Modification Type | Example | Impact on Properties |
|---|---|---|
| Stereoisomerism | (3Z)-4-methylhexa-3,5-dienoic acid | Alters spatial arrangement, affecting biological interactions and physical properties. solubilityofthings.comlibretexts.org |
| Chain Length Variation | Comparison with Linoleic Acid (C18) | Modifies lipophilicity and membrane permeability. |
Synthesis and Characterization of Organometallic Derivatives (e.g., Stannanes of Hexadienoic Acids)
Organometallic derivatives of carboxylic acids, such as organotin compounds (stannanes), are synthesized to create versatile intermediates for various chemical transformations.
The synthesis of organotin carboxylates can be achieved by reacting organotin(IV) halides or oxides with the carboxylic acid. nih.govgelest.com For instance, di- and triorganotin(IV) compounds can react with carboxylic acids to form derivatives with tin-oxygen bonds. nih.govgelest.com These organotin derivatives of 4-methyl-3,5-hexadienoic acid would be valuable in cross-coupling reactions, such as the Stille reaction, to form new carbon-carbon bonds. The characterization of these organometallic complexes typically involves techniques like FT-IR, NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn), and mass spectrometry to elucidate their structure and bonding. nih.gov
Natural Product Scaffolds Incorporating the 3,5-Hexadienoic Acid Structure (e.g., Strobilurins, Penicillic Acid)
The 3,5-hexadienoic acid motif is found within the chemical architecture of several natural products, highlighting its significance as a biosynthetic building block.
Strobilurins: The strobilurin class of fungicides, such as Strobilurin C, possess a 3,5-hexadienoic acid backbone. nih.gov The core structure is often a methyl (E)-β-methoxyacrylate, which is a derivative of a dienoic acid. researchgate.net These natural compounds and their synthetic analogs are known to inhibit mitochondrial respiration in fungi. nih.govresearchgate.net
Penicillic Acid: Penicillic acid, a mycotoxin produced by various Penicillium and Aspergillus species, has the chemical name 3-methoxy-5-methyl-4-oxo-2,5-hexadienoic acid. nih.gov Its structure contains a modified hexadienoic acid framework, and it exists in tautomeric equilibrium with a lactone form. nih.gov
The following table details natural products with a related structural scaffold:
Natural Products with Hexadienoic Acid Scaffolds| Natural Product | Structural Relationship to 4-methyl-3,5-hexadienoic acid |
|---|---|
| Strobilurin C | Contains a substituted 3,5-hexadienoic acid methyl ester backbone. nih.gov |
Systematic Investigations into Structural Features Governing Chemical and Biological Properties
Structure-activity relationship (SAR) studies aim to understand how specific structural features of a molecule influence its chemical and biological properties. For 4-methyl-3,5-hexadienoic acid and its analogs, several features are key determinants of their activity.
The conjugated diene system is a critical feature, as it is involved in the electronic properties of the molecule and can participate in various chemical reactions. The number and position of hydroxyl groups on related phenolic acid derivatives have been shown to correlate with their antioxidant and radical-scavenging activities. nih.govresearchgate.net Similarly, for dienoic acids, the stereochemistry (E/Z configuration) of the double bonds and the presence and position of substituents like the methyl group can significantly affect their biological activity. sciforum.netamanote.com For example, studies on other dienoic acids have shown that the chain length and the position of the double bonds have a significant effect on their inhibitory activity against enzymes like topoisomerases. sciforum.net The carboxylic acid moiety is also crucial, as its derivatization into esters or amides can modulate the compound's polarity, solubility, and ability to interact with biological targets. nih.gov
Environmental Dynamics and Biodegradation Research
Microbial Degradation Pathways and Fate in Environmental Systems
While direct studies on the microbial degradation of 4-methyl-3,5-hexadienoic acid are not extensively documented, the metabolic pathways for similar unsaturated and branched-chain fatty acids are well-established, primarily involving β-oxidation. numberanalytics.comscite.ai Microorganisms possess diverse enzymatic machinery to process such molecules for energy and cellular components. numberanalytics.comfrontiersin.org
The degradation of fatty acids with methyl branches, like 4-methyl-3,5-hexadienoic acid, typically occurs in peroxisomes via β-oxidation, and may also involve an initial α-oxidation step if the methyl group interferes with the standard pathway. aocs.orglibretexts.orgnih.gov The presence of conjugated double bonds requires additional enzymatic steps. For unsaturated fatty acids, specialized enzymes such as isomerases and reductases are necessary to reconfigure the double bonds into a form that the core β-oxidation enzymes can process. nih.govresearchgate.net
The general process involves the cyclical shortening of the fatty acid chain by two carbons per cycle, yielding acetyl-CoA, which then enters central metabolic pathways like the citric acid cycle. numberanalytics.comyoutube.com The presence of a methyl group can interfere with this process, and in some cases, anaerobic consortia of bacteria have been shown to degrade branched-chain fatty acids through β-oxidation followed by methanogenesis. proquest.com The efficiency of degradation can be influenced by the position of the methyl branch. proquest.com
Table 1: Key Enzymatic Steps in the Probable Degradation of 4-Methyl-3,5-hexadienoic Acid via β-Oxidation
| Step | Process | Key Enzyme Class | Function | Relevant Analogs |
| Activation | Fatty acid is converted to its acyl-CoA ester. | Acyl-CoA Synthetase | Primes the fatty acid for degradation. | All fatty acids |
| Handling Double Bonds | Isomerization and reduction of the conjugated double bonds. | Enoyl-CoA Isomerase, 2,4-Dienoyl-CoA Reductase | Rearranges double bonds to be compatible with hydratase. nih.gov | Unsaturated fatty acids, Sorbic acid |
| β-Oxidation Cycle | Repetitive four-step sequence of oxidation, hydration, oxidation, and thiolysis. | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, Hydroxyacyl-CoA Dehydrogenase, Thiolase | Systematically breaks down the acyl-CoA chain, producing acetyl-CoA. numberanalytics.comyoutube.com | Saturated and unsaturated fatty acids |
| Handling Methyl Branch | Initial oxidation at the alpha-carbon or specialized peroxisomal oxidation. | α-hydroxylase, Peroxisomal β-oxidation enzymes | Bypasses or processes the methyl group that sterically hinders standard β-oxidation. aocs.orglibretexts.org | Branched-chain fatty acids (e.g., Phytanic acid) |
Abiotic Transformation Processes (e.g., photo-degradation, hydrolysis)
Abiotic processes, independent of microbial activity, can also contribute to the transformation of 4-methyl-3,5-hexadienoic acid in the environment. These processes are largely dictated by the compound's chemical structure, particularly the conjugated double bond system.
Photodegradation: Compounds with conjugated diene systems, like 4-methyl-3,5-hexadienoic acid, are susceptible to photodegradation. Ultraviolet (UV) radiation, especially in the presence of photosensitizers, can lead to oxidation and cleavage of the double bonds. frontiersin.orgresearchgate.net Studies on other conjugated dienoic acids show that they can be altered by light, and this process can be accelerated by photocatalysts like titanium dioxide (TiO2). frontiersin.org For example, the photolysis of certain organic compounds can lead to hydroxylation and the eventual opening of cyclic structures. frontiersin.org
Hydrolysis: The carboxylic acid group of 4-methyl-3,5-hexadienoic acid is stable, but its derivatives, such as esters, are susceptible to hydrolysis. This reaction can be catalyzed by acids or bases and would cleave the ester bond to yield 4-methyl-3,5-hexadienoic acid and an alcohol. viu.carsc.org The rate of hydrolysis is highly dependent on pH and temperature. viu.ca While the compound itself is not an epoxide, the double bonds can be epoxidized under certain environmental conditions, and these epoxides are then readily hydrolyzed to form diols. viu.ca
Table 2: Potential Abiotic Transformation Processes for Dienoic Acid Compounds
| Process | Description | Key Factors | Potential Products |
| Photodegradation | Degradation initiated by the absorption of light energy, often leading to oxidation. | UV radiation, presence of oxygen, photocatalysts (e.g., TiO2). frontiersin.org | Smaller carboxylic acids, aldehydes, ring-opening byproducts. frontiersin.org |
| Hydrolysis (of Esters) | Cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. | pH (acid or base catalysis), temperature. viu.carsc.org | 4-Methyl-3,5-hexadienoic acid, corresponding alcohol. |
| Thermal Decomposition | Breakdown of the molecule at elevated temperatures. | Temperature. | Can lead to sublimation or decomposition into smaller, volatile compounds. nih.gov |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 4-methyl-3,5-hexadienoic acid, and what key spectral features should researchers anticipate?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify the conjugated diene system (δ 5.0–6.5 ppm for protons) and the methyl group (δ 1.8–2.5 ppm). The carboxylic acid proton may appear as a broad peak around δ 10–12 ppm. For , expect signals for the carboxyl carbon (δ 170–180 ppm) and sp carbons (δ 120–140 ppm) .
- Infrared (IR) Spectroscopy : Look for a strong O–H stretch (2500–3300 cm) and C=O stretch (1700–1725 cm). The conjugated diene C=C stretches may appear as weak-to-medium bands near 1600–1650 cm .
- Mass Spectrometry (MS) : Fragmentation patterns should reveal the molecular ion peak (M) and losses of CO (44 amu) or the methyl group (15 amu) .
Q. What are the optimal synthetic routes for 4-methyl-3,5-hexadienoic acid, and what catalysts improve yield?
- Methodological Answer :
- Knoevenagel Condensation : React β-keto esters with α,β-unsaturated aldehydes under basic conditions (e.g., piperidine). Use a Dean-Stark trap to remove water and shift equilibrium toward product formation .
- Catalytic Optimization : Transition-metal catalysts (e.g., Pd/C or Ru complexes) can enhance diene formation. Yields may vary with solvent polarity—aprotic solvents like THF or DMF are preferred to minimize side reactions .
Q. How should researchers handle and store 4-methyl-3,5-hexadienoic acid to ensure stability?
- Methodological Answer :
- Storage Conditions : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation. Avoid exposure to moisture, heat, or strong acids/bases, which may induce decarboxylation or polymerization .
- Handling Protocols : Use nitrile gloves and chemical-resistant lab coats. Work in a fume hood with local exhaust ventilation to minimize inhalation risks. Conduct regular stability assays via HPLC to monitor degradation .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of 4-methyl-3,5-hexadienoic acid in Diels-Alder reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model the HOMO/LUMO interactions between the diene and dienophile. Optimize transition-state geometries to predict regioselectivity (e.g., endo vs. exo products) .
- Kinetic Studies : Compare computational activation energies with experimental rate data (e.g., via NMR kinetics) to validate models. Adjust solvent parameters (dielectric constant) in simulations to match reaction conditions .
Q. What experimental strategies resolve discrepancies in reported catalytic efficiencies for asymmetric hydrogenation of 4-methyl-3,5-hexadienoic acid?
- Methodological Answer :
- Controlled Replication : Standardize substrate purity (≥99% by GC), catalyst loading (e.g., 1 mol% Rh-(R)-BINAP), and H pressure (50–100 psi). Use chiral HPLC to quantify enantiomeric excess (ee) .
- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to track reaction progress and identify intermediates (e.g., metal-hydride complexes) that may explain yield variations .
Q. How can researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Phase-Solubility Analysis : Conduct gravimetric solubility tests in solvents like ethanol, DCM, and hexane at 25°C. Correlate results with Hansen solubility parameters (δ, δ, δ) to identify mismatches .
- Molecular Dynamics (MD) Simulations : Model solvent interactions with the carboxyl and diene groups to predict solubility trends. Validate with experimental partition coefficients (log P) .
Data Presentation Guidelines
- Tables : Include processed data (e.g., NMR shifts, reaction yields) in the main text. Raw datasets (e.g., chromatograms) should be archived in appendices .
- Uncertainty Analysis : Calculate standard deviations for triplicate measurements and report confidence intervals (95% CI). Use Q-testing to exclude outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
